![molecular formula C14H15N B15310696 4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
4,4'-Dimethyl-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions of the biphenyl structure, and an amine group is attached to the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-dimethylbiphenyl, which can be prepared through various methods, including the Gomberg reaction or the thermal decomposition of diaroyl peroxides.
Amination: The introduction of the amine group at the 3 position can be achieved through nitration followed by reduction. For example, nitration of 4,4’-dimethylbiphenyl can produce 4,4’-dimethyl-3-nitrobiphenyl, which is then reduced to 4,4’-dimethyl-[1,1’-biphenyl]-3-amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces various reduced amine derivatives.
Substitution: Produces halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine depends on its specific application:
Biological Activity: The compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Chemical Reactions: Acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Dimethyl-[1,1’-biphenyl]-2-amine: Similar structure but with the amine group at the 2 position, leading to different reactivity and properties.
4,4’-Dimethyl-[1,1’-biphenyl]-4-amine: Amine group at the 4 position, affecting its chemical behavior and applications
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-methyl-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
KRBUSDMYKXGCNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


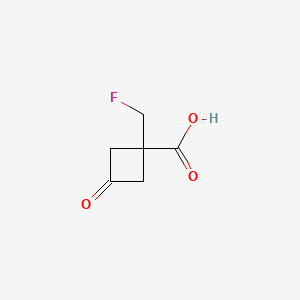
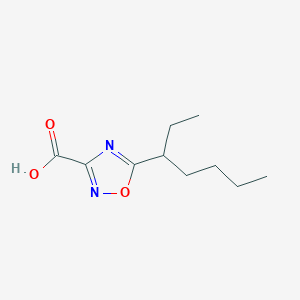
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
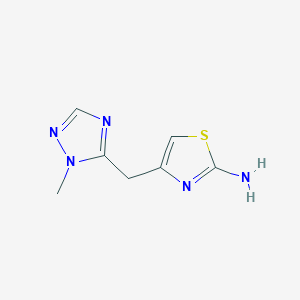
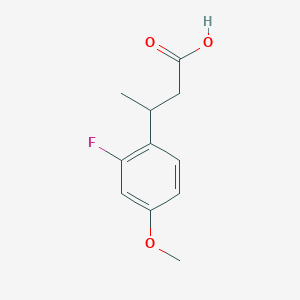
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
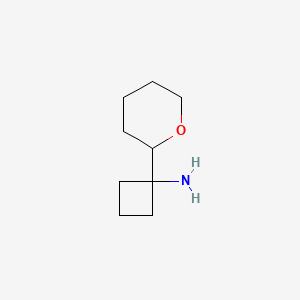


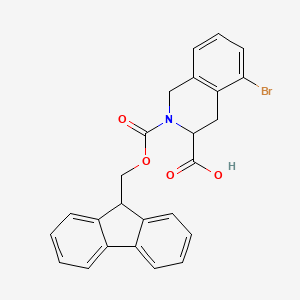
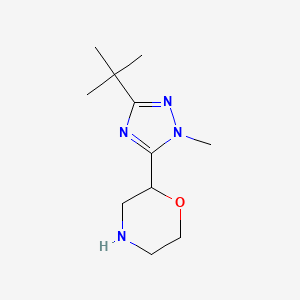

![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)
![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
